2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a phenoxymethyl group attached to an oxadiazole ring, which is further connected to a thioacetamide moiety. The acetamide group is substituted with a trifluoromethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The oxadiazole ring and the phenyl ring could contribute to the planarity of the molecule, while the trifluoromethoxy group could introduce steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to its functional groups. For instance, the oxadiazole ring might undergo nucleophilic substitution reactions, and the trifluoromethoxy group might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethoxy group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Scientific Research Applications
Synthesis and Characterization
NMR Studies
A novel derivative containing the 1,3,4-oxadiazole moiety was synthesized and its structure determined by elemental analysis, IR, and NMR techniques. The NMR study helped in understanding the compound's structural features, including the identification of trans and cis isomers and their tautomeric ratios, providing essential information for further modifications and applications (Li Ying-jun, 2012).
Pharmacological Evaluation
CRMP 1 Inhibitors
Derivatives of the compound were designed, synthesized, and investigated as inhibitors of Collapsin response mediator protein 1 (CRMP 1) for potential applications in treating small lung cancer. This research highlighted the compound's significance in developing new therapeutic agents (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).
Biological Activities
Antimicrobial and Hemolytic Activity
A series of derivatives were synthesized and screened for their antimicrobial and hemolytic activities. These studies are crucial for developing new antimicrobial agents with lower toxicity, highlighting the compound's potential in addressing resistant microbial strains (Samreen Gul et al., 2017).
Anti-inflammatory Activity
Novel derivatives were synthesized and investigated for their in vitro anti-inflammatory activity and p38α MAP kinase inhibition. The findings suggest the compound's potential in developing new anti-inflammatory drugs with improved gastrointestinal safety profiles (S. Tariq et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-8-6-12(7-9-14)22-15(25)11-29-17-24-23-16(27-17)10-26-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXGKHTWXHJZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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